Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a piperidinone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a piperidinone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme mechanisms and receptor binding.
Medicine: Research into its potential therapeutic effects includes studies on its use as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate include other pyrazole derivatives, pyridine derivatives, and piperidinone-containing compounds. Examples include:
Pyrazinamide: A pyrazole derivative used as an anti-tubercular agent.
Pyridoxine: A pyridine derivative that is a form of vitamin B6.
Piperidone derivatives: Compounds containing the piperidinone moiety, used in various pharmaceutical applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIHSPOPONJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128495 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-46-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[4-(2-oxo-1-piperidinyl)-2-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.